1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Vue d'ensemble

Description

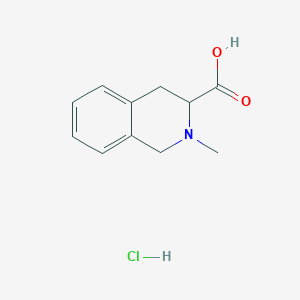

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is a chemical compound with the CAS Number: 1095010-48-2. It has a molecular weight of 245.28 . The compound is typically stored at +4C and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of this compound involves a reaction of 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid in methanol, followed by the addition of toluene. The solution is then cooled to 0°C and (trimethylsilyl)diazomethane is added dropwise. The reaction is kept at 0°C for 1 hour, then warmed to room temperature and stirred for 30 minutes. The reaction is quenched by the addition of a few drops of acetic acid .Molecular Structure Analysis

The IUPAC name of this compound is 1-(tert-butoxycarbonyl)-5-hydroxy-3-piperidinecarboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 245.28 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Synthesis Techniques

(S)-1-Boc-3-hydroxypiperidine, a related compound, has been synthesized from 3-hydroxypyridine via hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Wang Junming, 2013). This synthesis pathway highlights the compound's relevance in producing stereochemically complex molecules for further pharmaceutical applications.

Peptidomimetics and Biologically Active Compounds

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of similar scaffolds in creating peptidomimetics or biologically active compounds based on the triazole structure (S. Ferrini et al., 2015). Although directly focusing on triazole amino acids, this research underpins the broader utility of hydroxypiperidine derivatives in medicinal chemistry.

Enzyme Inhibitors via Passerini Reaction

The Passerini multicomponent reaction of N-Boc-α-aminoaldehydes with various isocyanides and carboxylic acids leads to complex peptide-like structures. This method shows the potential of incorporating 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid analogs in designing enzyme inhibitors (L. Banfi, G. Guanti, R. Riva, 2000).

Material Science and Biochemistry Applications

- Light-Harvesting Peptides: The synthesis of redox derivatives of lysine and their incorporation into peptides for studying photoinitiated electron or energy transfer showcases an application in material science. This approach, while not directly mentioning 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid, illustrates how structurally similar compounds can be functionalized for advanced material applications (D. McCafferty et al., 1995).

General Chemical Applications

- Boric Acid Catalysis: The study on boric acid catalysis, focusing on the electrophilic and nucleophilic activation of carboxylic acids and alcohols, provides a context where compounds like 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid could be utilized in synthesizing amides or in cycloaddition reactions (D. Hall, 2019). This reveals the compound's potential role in creating complex organic molecules under mild conditions.

Safety and Hazards

Propriétés

IUPAC Name |

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHIOXBQRNCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678076 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095010-48-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)

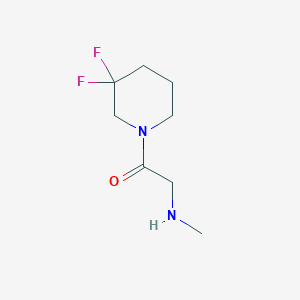

![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)

![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)